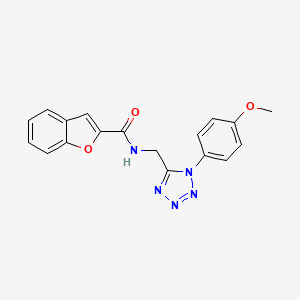

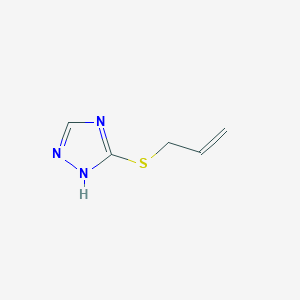

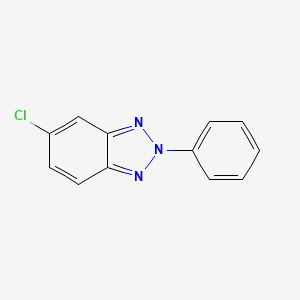

3-(allylsulfanyl)-1H-1,2,4-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

A compound’s description often includes its molecular formula, structure, and the type of chemical compound it is (organic, inorganic, etc.). It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .科学的研究の応用

Supramolecular and Coordination Chemistry

1,2,4-Triazoles, including derivatives like 3-(allylsulfanyl)-1H-1,2,4-triazole, are known for their unique supramolecular interactions. These interactions have led to applications in supramolecular and coordination chemistry, enabling the development of novel anion recognition systems, catalysts, and photochemical devices. The nitrogen-rich triazole core facilitates complexation through various modes including hydrogen and halogen bonding, serving as a versatile unit for numerous chemical applications (Schulze & Schubert, 2014).

Antimicrobial and Antifungal Activity

Derivatives of 1,2,4-triazoles have been synthesized and evaluated for their antibacterial and antifungal effects against a variety of pathogens. Compounds structurally related to this compound have shown efficacy against organisms such as Escherichia coli, Bacillus subtilis, and Candida albicans, highlighting the potential of these compounds in developing new antimicrobial agents (Colanceska-Ragenovic et al., 2001).

Material Science and Corrosion Inhibition

The application of 1,2,4-triazole derivatives extends into materials science, particularly in the development of functional coatings and corrosion inhibitors. These compounds have been incorporated into high-performance materials due to their strong antimicrobial, antifouling properties, and their ability to inhibit corrosion in metals. This broadens the application of triazole derivatives beyond pharmaceuticals into areas such as industrial coatings and protective finishes for metals (Kantheti et al., 2015).

Catalysis and Synthetic Applications

1,2,4-Triazoles, by virtue of their diverse chemical reactivity, serve as key intermediates in catalytic processes and synthetic chemistry. They have been utilized in the development of new synthetic methodologies, including palladium-catalyzed reactions, that enable the construction of complex molecular architectures. This highlights the utility of triazole derivatives in facilitating novel bond-forming reactions, which are crucial for the synthesis of a wide array of organic compounds (Kamijo et al., 2002).

作用機序

Target of action

1,2,4-Triazoles are known to interact with a variety of biological targets due to their versatile structure. They can bind to enzymes, receptors, and other proteins, influencing their function .

Mode of action

The mode of action of 1,2,4-triazoles can vary greatly depending on the specific compound and its targets. Some triazoles are known to inhibit enzyme activity, while others may act as agonists or antagonists at various receptors .

Biochemical pathways

1,2,4-Triazoles can be involved in a wide range of biochemical pathways due to their diverse biological activities. They can affect pathways related to cell signaling, metabolism, and more .

Pharmacokinetics

The ADME properties of 1,2,4-triazoles can vary depending on the specific compound. Factors such as solubility, stability, and molecular size can influence absorption, distribution, metabolism, and excretion .

Result of action

The molecular and cellular effects of 1,2,4-triazoles can be diverse, ranging from changes in cell signaling and function to potential cytotoxic effects. These effects depend on the specific compound and its targets .

Action environment

The action, efficacy, and stability of 1,2,4-triazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s ability to reach its target and exert its effects .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-prop-2-enylsulfanyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S/c1-2-3-9-5-6-4-7-8-5/h2,4H,1,3H2,(H,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBFSLIXLFBXNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=NN1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide](/img/structure/B2720231.png)

![N-(4-ethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2720237.png)

![4-[(4-Chlorophenyl)sulfanyl]-2-(2-pyridinyl)-5-pyrimidinyl methyl ether](/img/structure/B2720238.png)

![2-Chloro-1-[3-(2-chloroacetyl)-4-fluorophenyl]ethanone](/img/structure/B2720241.png)

![N-(2-ethoxyphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2720243.png)

![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2720246.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-6-ethoxy-N-methylpyridine-3-carboxamide](/img/structure/B2720249.png)